molecular formula C9H13BN2O3 B578601 2-Morpholinopyridine-3-boronic acid CAS No. 1218790-86-3

2-Morpholinopyridine-3-boronic acid

Cat. No. B578601
M. Wt: 208.024
InChI Key: SWDPLAALYQOCHB-UHFFFAOYSA-N
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Description

2-Morpholinopyridine-3-boronic acid is a chemical compound with the empirical formula C9H13BN2O3 .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including 2-Morpholinopyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular weight of 2-Morpholinopyridine-3-boronic acid is 208.02 g/mol .


Chemical Reactions Analysis

2-Morpholinopyridine-3-boronic acid, like other boronic acids, can participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2-Morpholinopyridine-3-boronic acid is a solid with a melting point of 90-94 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis

    • 2-Morpholinopyridine-3-boronic acid is a type of boronic acid, which are widely used in organic synthesis . They are particularly important in the Suzuki coupling, a type of palladium-catalyzed cross coupling .
    • This compound can be used in the electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
  • Sensing Applications

    • Boronic acids, including 2-Morpholinopyridine-3-boronic acid, can be used in the development of sensors . For example, they can be used to create fluorescent sensors for detecting catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Pharmaceutical Research

    • Boronic acids, including 2-Morpholinopyridine-3-boronic acid, are often used in the development of new pharmaceuticals . They can be used to create compounds with a variety of biological activities, such as antibacterial, antifungal, and anticancer activities .
  • Material Science

    • Boronic acids can also be used in the field of material science . For example, they can be used in the creation of boron-containing polymers, which have unique properties and can be used in a variety of applications .
  • Suzuki–Miyaura Coupling

    • 2-Morpholinopyridine-3-boronic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is particularly important in the synthesis of biaryls, which are key structural motifs in many pharmaceuticals and natural products .
  • Development of Novel Sensing Methods

    • Boronic acids, including 2-Morpholinopyridine-3-boronic acid, have been used in the development of novel sensing methods . These methods can be optical or electrochemical, and they often involve the use of boronic acid-based receptors .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

While specific future directions for 2-Morpholinopyridine-3-boronic acid are not mentioned in the sources retrieved, borinic acids, a class of compounds to which 2-Morpholinopyridine-3-boronic acid belongs, have been used in cross-coupling reactions and as bioactive compounds. They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

properties

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPLAALYQOCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674171
Record name [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyridine-3-boronic acid

CAS RN

1218790-86-3
Record name [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1218790-86-3
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